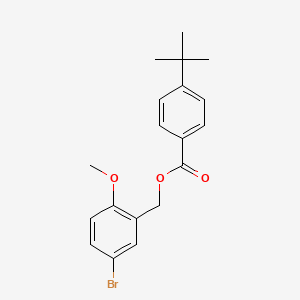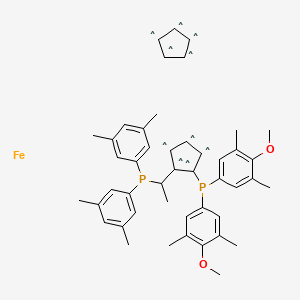
CID 146159925
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “CID 146159925” is known as Josiphos SL-J418-2. This compound is a ligand, which means it is a molecule that binds to another (usually larger) molecule. Ligands are often used in coordination chemistry to form complexes with metal ions. Josiphos SL-J418-2 is particularly notable for its application in asymmetric catalysis, a process that is crucial in the production of many pharmaceuticals and fine chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Josiphos SL-J418-2 typically involves the reaction of specific phosphine ligands with metal precursors under controlled conditions. The exact synthetic route can vary, but it generally includes steps such as ligand exchange reactions and purification processes to ensure the desired product’s purity and activity.
Industrial Production Methods
In an industrial setting, the production of Josiphos SL-J418-2 is scaled up using similar synthetic routes but with optimizations for yield, cost, and safety. This often involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Josiphos SL-J418-2 undergoes various types of chemical reactions, including:
Oxidation: The ligand can be oxidized under specific conditions, altering its electronic properties.
Reduction: It can also be reduced, which may be necessary for certain catalytic applications.
Substitution: Josiphos SL-J418-2 can participate in substitution reactions where one ligand is replaced by another in a metal complex.
Common Reagents and Conditions
Common reagents used in reactions involving Josiphos SL-J418-2 include:
Oxidizing agents: Such as hydrogen peroxide or oxygen.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dichloromethane, toluene, or ethanol, depending on the reaction requirements.
Major Products Formed
The major products formed from reactions involving Josiphos SL-J418-2 depend on the specific reaction conditions and the substrates involved. In catalytic applications, the products are often chiral molecules, which are important in the pharmaceutical industry for producing enantiomerically pure drugs.
科学研究应用
Josiphos SL-J418-2 has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in asymmetric catalysis to produce chiral molecules.
Biology: Employed in the study of enzyme mimetics and the development of new biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
作用机制
The mechanism by which Josiphos SL-J418-2 exerts its effects involves its ability to coordinate with metal ions, forming complexes that can catalyze various chemical reactions. The ligand’s structure allows it to create a chiral environment around the metal center, which is crucial for asymmetric catalysis. This chiral environment enables the selective formation of one enantiomer over another, which is essential in the production of many pharmaceuticals.
相似化合物的比较
Similar Compounds
Josiphos SL-J418-1: Another ligand in the Josiphos family with slightly different substituents, leading to different catalytic properties.
BINAP: A widely used chiral ligand in asymmetric catalysis, known for its effectiveness in various reactions.
DIPAMP: Another chiral ligand used in asymmetric hydrogenation reactions.
Uniqueness
Josiphos SL-J418-2 is unique due to its specific structure, which provides a distinct chiral environment that can be fine-tuned for various catalytic applications. Its versatility and effectiveness in producing enantiomerically pure compounds make it a valuable tool in both academic research and industrial applications.
属性
CAS 编号 |
849924-48-7 |
|---|---|
分子式 |
C46H62FeO2P2 |
分子量 |
764.8 g/mol |
IUPAC 名称 |
[2-[(1S)-1-bis(3,5-dimethylphenyl)phosphanylethyl]cyclopentyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopentane;iron |
InChI |
InChI=1S/C41H52O2P2.C5H10.Fe/c1-25-15-26(2)18-34(17-25)44(35-19-27(3)16-28(4)20-35)33(9)38-13-12-14-39(38)45(36-21-29(5)40(42-10)30(6)22-36)37-23-31(7)41(43-11)32(8)24-37;1-2-4-5-3-1;/h15-24,33,38-39H,12-14H2,1-11H3;1-5H2;/t33-,38?,39?;;/m0../s1 |
InChI 键 |
ZDRKRYVJSIFFMO-PZAACPRNSA-N |
SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)[C]3[CH][CH][CH][C]3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.[CH]1[CH][CH][CH][CH]1.[Fe] |
手性 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe] |
规范 SMILES |
CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC(=C(C(=C4)C)OC)C)C5=CC(=C(C(=C5)C)OC)C)C.C1CCCC1.[Fe] |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-butoxy-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B2658316.png)
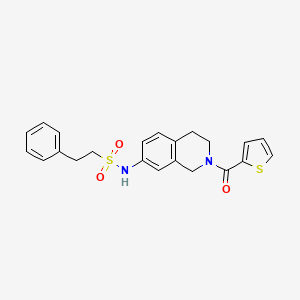
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxybenzenesulfonamide](/img/structure/B2658318.png)
![1-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2658319.png)
![2-(2,2,2-Trifluoroacetyl)-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2658320.png)
![2-methanesulfonyl-N-[(2E)-3,5,7-trimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2658321.png)
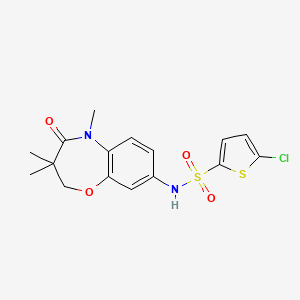
![N-{2-[3-({[(2,4-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2658324.png)
![N,3,5-trimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1,2-oxazole-4-sulfonamide](/img/structure/B2658325.png)
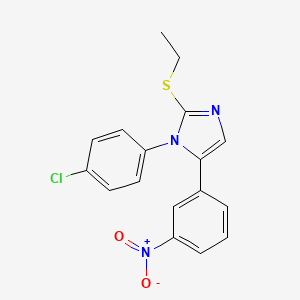

![2-(4-methoxyphenoxy)-N-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/new.no-structure.jpg)
